molecular formula C22H17NO4 B2550893 N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 868153-70-2

N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2550893
CAS No.: 868153-70-2
M. Wt: 359.381
InChI Key: RCAIKGYNACNYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring the 1,4-benzodioxane scaffold, a structure recognized as a versatile template in medicinal chemistry for designing molecules with diverse biological activities . The 1,4-benzodioxane core, in which a planar benzene ring is fused with a non-planar dioxane ring, is known for its capability to interact with amino acid residues of enzymes and protein receptors . This scaffold is found in numerous pharmacologically active compounds, including marketed drugs and investigational agents targeting neuronal nicotinic, α-adrenergic, and serotoninergic receptor subtypes, as well as acting as antitumor and antibacterial agents . The specific substitution pattern of this compound, incorporating a benzophenone-like moiety (phenylcarbonylphenyl) linked to the benzodioxane carboxamide, presents researchers with a unique chemical entity for exploration in various drug discovery programs. This product is intended for research purposes as a chemical reference standard or for use in early-stage investigative studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)23-22(25)20-14-26-18-12-6-7-13-19(18)27-20/h1-13,20H,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAIKGYNACNYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxine core with phenylcarbonyl substituents. Its chemical formula is C18H15NO4, and it exhibits notable lipophilicity, which may contribute to its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of key neurotransmitter receptors, particularly in the central nervous system (CNS).

Key Mechanisms:

  • GABA Receptor Modulation : Similar compounds have shown affinity for GABA_A receptors, which are crucial for inhibitory neurotransmission. This modulation can lead to anxiolytic and sedative effects.
  • Antioxidant Activity : The presence of the benzodioxine moiety is associated with antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anxiolytic Activity : In animal models, compounds with similar structures have demonstrated significant anxiolytic effects, suggesting potential use in treating anxiety disorders.
  • Sedative Effects : The compound has been noted for its sedative properties in pharmacological tests, which could be beneficial in managing insomnia.
  • Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticSignificant reduction in anxiety-like behavior
SedativeIncreased sleep duration in animal models
NeuroprotectiveReduced cell death in oxidative stress models

Study Example

In a study evaluating the anxiolytic effects of related compounds on GABA_A receptors, it was found that certain derivatives exhibited higher binding affinities than diazepam. This suggests that this compound could possess similar or enhanced efficacy as a therapeutic agent for anxiety management .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s structure combines a 2,3-dihydro-1,4-benzodioxine ring with a carboxamide group linked to a substituted phenyl moiety. Below is a comparison with structurally analogous compounds:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application
N-[2-(Phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) Phenylcarbonyl at ortho position ~351.35* Benzodioxine, Carboxamide, Phenylcarbonyl Not explicitly reported (structural analog data used)
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Ethylphenyl 283.32 Benzodioxine, Carboxamide Unknown (chemical intermediate)
N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 3-Trifluoromethylphenyl 349.31 Benzodioxine, Carboxamide, CF3 Supplier-listed (potential GPCR ligand)
N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Ethyl group 207.23 Benzodioxine, Carboxamide Chemical building block

*Molecular weight estimated based on structural similarity.

Pharmacological and Chemical Differences

Substituent Effects on Bioactivity :

  • The phenylcarbonyl group in the target compound introduces a planar, electron-withdrawing moiety, which may enhance binding to hydrophobic pockets in proteins compared to simpler alkyl substituents (e.g., ethyl in or trifluoromethyl in ).
  • The trifluoromethyl group in improves metabolic stability and lipophilicity, making it more suitable for central nervous system (CNS) targets.

Synthetic Accessibility :

  • Derivatives like N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide are synthesized via straightforward amide coupling, whereas the phenylcarbonyl-substituted target may require additional steps, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling.

Receptor Selectivity: Compounds like SID7969543 (a benzodioxine derivative with an amino group) demonstrate activity as estrogen receptor modulators, suggesting that the carboxamide-linked benzodioxines could target nuclear receptors or G-protein-coupled receptors (GPCRs).

Therapeutic Potential

  • Anti-Parasitic Activity : A structurally related benzothiophene-carboxamide derivative (N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide) is patented for treating heartworm infections , highlighting the scaffold’s utility in veterinary medicine.

Physicochemical Properties

  • Solubility and LogP : The phenylcarbonyl group likely reduces aqueous solubility compared to ethyl or trifluoromethyl analogs, as seen in the higher molecular weight and increased hydrophobicity.
  • Metabolic Stability : The dihydrobenzodioxine ring confers resistance to oxidative metabolism, a trait shared with similar compounds like SID7969543 .

Q & A

Q. What synthetic strategies are employed for synthesizing 1,4-benzodioxine-carboxamide derivatives?

The synthesis involves a multi-step protocol:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in a basic aqueous medium (pH 9–10) to form the sulfonamide intermediate .
  • Step 2 : Couple the intermediate with 2-bromo-N-(substituted-phenyl)acetamides using LiH as a base in DMF at 25°C, followed by purification via ice precipitation and filtration .
  • Key reagents : Polar aprotic solvents (DMF), lithium hydride (LiH), and controlled pH conditions are critical for yield optimization .

Q. How are the synthesized compounds characterized structurally?

Characterization employs:

  • IR spectroscopy : Identifies functional groups (e.g., N-H at ~3243 cm⁻¹, C=O at ~1719 cm⁻¹, S=O at ~1379 cm⁻¹) .
  • ¹H-NMR : Assigns proton environments (e.g., acetamidic NHCO singlet at δ 8.28, aromatic protons at δ 6.55–7.64) .
  • CHN analysis : Validates molecular formulas (e.g., C24H24N2O5S for compound 7g) .

Q. What purification techniques are used post-synthesis?

  • Precipitation by pouring reaction mixtures onto crushed ice .
  • Filtration and drying under vacuum to isolate amorphous or crystalline products .

Advanced Research Questions

Q. How do structural modifications influence α-glucosidase inhibitory activity?

  • Substituent effects : Methyl groups at ortho/meta positions (e.g., 2,3-dimethylphenyl in 7g) enhance activity (IC50 = 81.12–95.64 μM) compared to unsubstituted analogs (IC50 > 100 μM). Electron-donating groups improve enzyme binding via hydrophobic interactions .
  • Comparison to acarbose : Despite weaker potency (acarbose IC50 = 37.38 μM), these compounds offer synthetic accessibility and tunable SAR for further optimization .

Q. What methodologies are used to evaluate α-glucosidase inhibition?

  • Protocol : Pre-incubate compounds with α-glucosidase (0.057 U) in phosphate buffer (pH 6.8) at 37°C, then add p-nitrophenyl-α-D-glucopyranoside. Measure absorbance at 400 nm after 30 minutes .
  • Data analysis : IC50 values are calculated using EZ-Fit enzyme kinetics software, with triplicate measurements (mean ± SEM) .

Q. How can researchers address bioactivity discrepancies between analogs?

  • SAR analysis : Compare substituent positions (e.g., 2,5-dimethyl vs. 3,4-dimethyl) to identify steric/electronic effects. For example, 7k (3,4-dimethylphenyl; IC50 = 81.12 μM) outperforms 7i (2,5-dimethylphenyl; IC50 = 86.31 μM) due to better enzyme active-site fit .
  • In silico docking : Use computational models to predict binding affinities and guide structural tweaks .

Q. What are the challenges in interpreting IC50 values against reference drugs?

  • Activity thresholds : Compounds with IC50 > 50 μM are classified as "moderate" inhibitors, but their therapeutic relevance requires in vivo validation .
  • Mechanistic context : Weak inhibition may still be pharmacologically useful if combined with synergistic agents or prodrug strategies .

Key Considerations for Future Work

  • SAR expansion : Test bulkier substituents (e.g., halogens) to improve enzyme interaction .
  • Toxicity profiling : Assess selectivity against off-target enzymes (e.g., acetylcholinesterase) to minimize side effects .
  • Crystallography : Resolve X-ray structures of inhibitor-enzyme complexes for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.